molecular formula C14H26N2O4 B11798615 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid

2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid

Cat. No.: B11798615
M. Wt: 286.37 g/mol
InChI Key: MEKGNTFAAXSLBA-UHFFFAOYSA-N
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Description

2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to downstream effects on cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid
  • 2-(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is unique due to its specific structural features, such as the presence of both a tert-butoxy group and a piperidine ring. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-[3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidin-1-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)6-7-15-11-5-4-8-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)

InChI Key

MEKGNTFAAXSLBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCN(C1)CC(=O)O

Origin of Product

United States

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